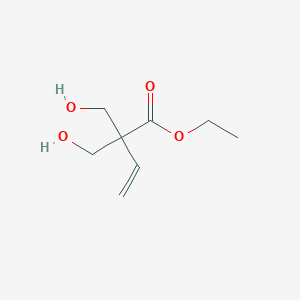
methyl 2-(5-bromoindol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-bromo-1H-indol-1-yl)acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5-position of the indole ring and a methyl ester group attached to the nitrogen atom of the indole ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromoindol-1-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-1H-indole is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
Methyl (5-bromo-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(5-bromoindol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-indole: Lacks the ester group but shares the bromine substitution.
Methyl (1H-indol-1-yl)acetate: Lacks the bromine substitution but has the ester group.
5-Chloro-1H-indole: Similar structure with chlorine instead of bromine.
Uniqueness
Methyl (5-bromo-1H-indol-1-yl)acetate is unique due to the combination of the bromine atom and the ester group, which provides distinct reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, while the ester group can undergo hydrolysis or transesterification, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H10BrNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
methyl 2-(5-bromoindol-1-yl)acetate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3 |
Clé InChI |
QWMPXNAFPJRQGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B8672016.png)

![Thieno[2,3-b]quinoline-4-carboxylic acid](/img/structure/B8672022.png)
methanone](/img/structure/B8672024.png)




